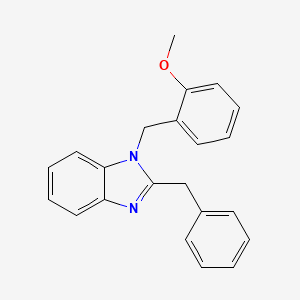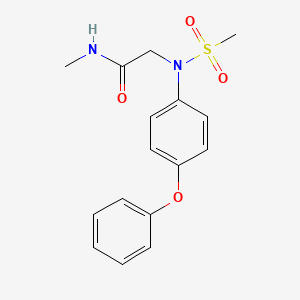
2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. The compound has been studied extensively for its potential use in cancer therapy, as it has been found to enhance the efficacy of chemotherapy and radiation therapy.
Mecanismo De Acción
The mechanism of action of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole involves the inhibition of the enzyme 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole, which is involved in DNA repair. By inhibiting 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole, the compound prevents the repair of DNA damage caused by chemotherapy and radiation therapy, leading to increased cell death and improved treatment efficacy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole are primarily related to its inhibition of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole. The compound has been found to enhance the efficacy of chemotherapy and radiation therapy in various cancer models, leading to increased cell death and improved treatment outcomes. In addition, the compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole for lab experiments is its potent inhibition of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole, which makes it a useful tool for studying DNA repair processes. However, the compound has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Direcciones Futuras
There are many potential future directions for the study of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole. One area of interest is the development of new cancer therapies that incorporate the compound as a synergistic agent with chemotherapy and radiation therapy. Another area of interest is the investigation of the compound's anti-inflammatory and neuroprotective effects, which may lead to the development of new treatments for inflammatory and neurodegenerative diseases. Additionally, further studies are needed to better understand the compound's mechanism of action and potential side effects, as well as to optimize dosing and administration for maximum therapeutic benefit.
Métodos De Síntesis
The synthesis of 2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole involves the condensation of 2-methoxybenzaldehyde and benzylamine, followed by cyclization with o-phenylenediamine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to yield the desired product.
Aplicaciones Científicas De Investigación
2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole has been extensively studied for its potential use in cancer therapy. It has been found to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage caused by these treatments. The compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-benzyl-1-[(2-methoxyphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-25-21-14-8-5-11-18(21)16-24-20-13-7-6-12-19(20)23-22(24)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHKVICCEWMVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-1-(2-methoxybenzyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5777288.png)


![N-(4-{N-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5777303.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777320.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5777334.png)

![3-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5777353.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5777373.png)
